Cas no 2098074-27-0 (1-(2-Azidoacetyl)piperidine-4-carbonitrile)

1-(2-Azidoacetyl)piperidine-4-carbonitrile is a versatile heterocyclic compound featuring both an azido and nitrile functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The azido group enables click chemistry applications, particularly in bioconjugation and polymer science, while the nitrile moiety offers further derivatization potential. Its piperidine scaffold enhances structural diversity, facilitating the development of pharmacologically active molecules. This compound is particularly useful in the synthesis of peptidomimetics and other bioactive agents due to its reactivity and functional group compatibility. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
1-(2-Azidoacetyl)piperidine-4-carbonitrile structure
2098074-27-0 structure
Product name:1-(2-Azidoacetyl)piperidine-4-carbonitrile
CAS No:2098074-27-0
MF:C8H11N5O
MW:193.205840349197
CID:4771671

1-(2-Azidoacetyl)piperidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(2-azidoacetyl)piperidine-4-carbonitrile
    • 1-(2-Azidoacetyl)piperidine-4-carbonitrile
    • Inchi: 1S/C8H11N5O/c9-5-7-1-3-13(4-2-7)8(14)6-11-12-10/h7H,1-4,6H2
    • InChI Key: KSSHTXIDXXKIEG-UHFFFAOYSA-N
    • SMILES: O=C(CN=[N+]=[N-])N1CCC(C#N)CC1

Computed Properties

  • Exact Mass: 193.09635999 g/mol
  • Monoisotopic Mass: 193.09635999 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Molecular Weight: 193.21
  • Topological Polar Surface Area: 58.5

1-(2-Azidoacetyl)piperidine-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-8606-0.5g
1-(2-azidoacetyl)piperidine-4-carbonitrile
2098074-27-0 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8606-1g
1-(2-azidoacetyl)piperidine-4-carbonitrile
2098074-27-0 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8606-10g
1-(2-azidoacetyl)piperidine-4-carbonitrile
2098074-27-0 95%+
10g
$3034.0 2023-09-07
TRC
A116771-100mg
1-(2-Azidoacetyl)piperidine-4-carbonitrile
2098074-27-0
100mg
$ 95.00 2022-06-08
TRC
A116771-1g
1-(2-Azidoacetyl)piperidine-4-carbonitrile
2098074-27-0
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-8606-2.5g
1-(2-azidoacetyl)piperidine-4-carbonitrile
2098074-27-0 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8606-5g
1-(2-azidoacetyl)piperidine-4-carbonitrile
2098074-27-0 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8606-0.25g
1-(2-azidoacetyl)piperidine-4-carbonitrile
2098074-27-0 95%+
0.25g
$595.0 2023-09-07
TRC
A116771-500mg
1-(2-Azidoacetyl)piperidine-4-carbonitrile
2098074-27-0
500mg
$ 365.00 2022-06-08

Additional information on 1-(2-Azidoacetyl)piperidine-4-carbonitrile

1-(2-Azidoacetyl)piperidine-4-carbonitrile: A Comprehensive Overview

The compound 1-(2-Azidoacetyl)piperidine-4-carbonitrile (CAS No. 2098074-27-0) is a fascinating molecule with significant potential in various fields, including drug discovery and materials science. This compound has garnered attention due to its unique structure and versatile functional groups, which make it a valuable building block for synthesizing complex molecules. In this article, we will delve into the properties, applications, and recent advancements related to this compound.

1-(2-Azidoacetyl)piperidine-4-carbonitrile is an organic compound characterized by a piperidine ring with two key substituents: an azide group (-N3) attached to an acetyl moiety and a cyano group (-CN) at the 4-position of the ring. The azide group is particularly notable for its reactivity in click chemistry reactions, such as the Huisgen cycloaddition, which enables the formation of stable triazole linkages. This makes 1-(2-Azidoacetyl)piperidine-4-carbonitrile a valuable precursor for constructing bioactive molecules and advanced materials.

Recent studies have highlighted the role of 1-(2-Azidoacetyl)piperidine-4-carbonitrile in drug design, particularly in the development of bioisosteres and prodrugs. The cyano group at the 4-position of the piperidine ring contributes to the molecule's stability and pharmacokinetic properties, while the azide group provides a reactive handle for further functionalization. Researchers have explored its use in creating small-molecule inhibitors targeting various enzymes and receptors, demonstrating its potential in therapeutic applications.

In addition to its role in medicinal chemistry, 1-(2-Azidoacetyl)piperidine-4-carbonitrile has found applications in materials science. Its ability to undergo click chemistry reactions has been leveraged to synthesize cross-linked polymers and self-healing materials. These materials exhibit enhanced mechanical properties and durability, making them suitable for use in high-performance applications such as aerospace and electronics.

One of the most exciting developments involving 1-(2-Azidoacetyl)piperidine-4-carbonitrile is its use in click-to-release drug delivery systems. By incorporating this compound into polymer matrices, researchers have created stimuli-responsive systems that release drugs in response to specific environmental cues, such as pH or temperature changes. This innovation holds promise for improving drug efficacy and reducing side effects.

The synthesis of 1-(2-Azidoacetyl)piperidine-4-carbonitrile typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the piperidine ring, introduction of the azide group via nucleophilic substitution, and installation of the cyano group through cyanation reactions. Recent advancements in catalysis have enabled more efficient and selective syntheses, reducing production costs and improving scalability.

From a structural perspective, 1-(2-Azidoacetyl)piperidine-4-carbonitrile exhibits interesting conformational flexibility due to the piperidine ring's ability to adopt different chair conformations. This flexibility influences its interactions with biological targets and its reactivity in chemical transformations. Computational studies have provided insights into these conformational dynamics, aiding in the design of more effective derivatives.

In terms of spectroscopic properties, 1-(2-Azidoacetyl)piperidine-4-carbonitrile shows distinct absorption bands in UV-vis spectroscopy due to conjugation between the azide and cyano groups. These spectral features make it a useful probe for studying molecular interactions and energy transfer processes at the nanoscale.

Looking ahead, ongoing research is focused on expanding the utility of 1-(2-Azidoacetyl)piperidine-4-carbonitrile by exploring new reaction pathways and functionalization strategies. For instance, researchers are investigating its use as a precursor for bioconjugates that can target specific cellular pathways or deliver therapeutic agents with high precision.

In conclusion, 1-(2-Azidoacetyl)piperidine-4-carbonitrile (CAS No. 2098074-27-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for advancing drug discovery, materials science, and chemical synthesis. As research continues to uncover new possibilities for this molecule, its impact on these fields is expected to grow significantly.

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